4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C22H17ClN2O3 This compound is characterized by the presence of a chlorobenzoyl group, a carbohydrazonoyl group, and a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with carbohydrazide to form the intermediate 4-chlorobenzoyl carbohydrazide. This intermediate is then reacted with 4-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and catalysts, as well as optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
- 4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE
- 4-(2-(2-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE
Uniqueness
4-(2-(4-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClN2O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-2-6-18(7-3-15)22(27)28-20-12-4-16(5-13-20)14-24-25-21(26)17-8-10-19(23)11-9-17/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
JGWBCTGDDVZHCR-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.